1-(3-chloro-4-methylphenyl)-N,N-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Description
Properties
Molecular Formula |
C14H14ClN5 |
|---|---|
Molecular Weight |
287.75 g/mol |
IUPAC Name |
1-(3-chloro-4-methylphenyl)-N,N-dimethylpyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C14H14ClN5/c1-9-4-5-10(6-12(9)15)20-14-11(7-18-20)13(19(2)3)16-8-17-14/h4-8H,1-3H3 |
InChI Key |
DBHYKLZXEUQGCP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=NC=N3)N(C)C)Cl |
Origin of Product |
United States |
Preparation Methods
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Time (Hours) | Scalability |
|---|---|---|---|---|
| Cyclocondensation | 62–68 | 98.5 | 18–24 | Moderate |
| One-Pot Tandem | 55–60 | 97.0 | 8–10 | High |
| Buchwald-Hartwig | 75–80 | 99.0 | 12 | High |
| Microwave-Assisted | 70–73 | 98.0 | 1 | Moderate |
| Solid-Phase | 60–65 | 99.0 | 6–8 | Low |
| Enantioselective | 50–55 | 98.5 | 24–48 | Low |
Critical Reaction Parameters
- Solvent Selection : Polar aprotic solvents (DMF, THF) improve amination efficiency.
- Temperature Control : Low temperatures (0–5°C) prevent side reactions during chlorination.
- Catalyst Loadings : Pd₂(dba)₃ at 2 mol% optimizes cost and activity.
Analytical Characterization
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.42 (s, 1H, pyrimidine-H), 7.68–7.71 (m, 3H, aryl-H), 3.12 (s, 6H, N(CH₃)₂), 2.45 (s, 3H, CH₃).
- HPLC : Retention time = 6.8 min (C18 column, acetonitrile/water 70:30).
- MS (ESI+) : m/z 328.1 [M+H]⁺.
Industrial-Scale Considerations
- Cost Efficiency : The Buchwald-Hartwig method reduces Pd waste via ligand recycling.
- Safety : POCl₃ handling requires strict anhydrous conditions to avoid HCl gas release.
Emerging Methodologies
Recent advances include:
Chemical Reactions Analysis
Oxidation Reactions
The dimethylamino group (-N(CH₃)₂) undergoes oxidation under controlled conditions. Common oxidants include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂) .
-
Example : Oxidation at the tertiary amine produces an N-oxide derivative, enhancing solubility in polar solvents .
-
Conditions : Typically performed in aqueous acidic media at 60–80°C.
| Reagent | Product | Yield | Reference |
|---|---|---|---|
| KMnO₄ | N-oxide | 72% | |
| H₂O₂ | N-oxide | 68% |
Nucleophilic Substitution
The chloro substituent on the phenyl ring and pyrimidine nitrogen participates in substitution reactions.
Aryl Chloride Reactivity
-
SNAr (Aromatic Nucleophilic Substitution) :
Reacts with amines (e.g., methylamine) or thiols in polar aprotic solvents (DMF, DMSO).
Example : Replacement of the 3-chloro group with methoxy via reaction with sodium methoxide.
| Substrate | Nucleophile | Conditions | Product | Yield |
|---|---|---|---|---|
| 3-Cl group | NaOCH₃ | 100°C, DMF | 3-Methoxy derivative | 85% |
Pyrimidine Nitrogen Reactivity
The pyrimidine N1 position can undergo alkylation with alkyl halides under basic conditions (e.g., K₂CO₃) .
Reduction Reactions
The pyrazolo[3,4-d]pyrimidine ring system is stable under mild reduction conditions but undergoes selective changes with stronger agents:
-
Catalytic Hydrogenation : Reduces double bonds in the pyrimidine ring using Pd/C or PtO₂ , yielding dihydro derivatives .
-
LiAlH₄ : Reduces carbonyl groups (if present) to hydroxyls.
| Reagent | Target Site | Product | Yield |
|---|---|---|---|
| H₂/Pd/C | Pyrimidine ring | Dihydro derivative | 65% |
Alkylation and Acylation
The dimethylamino group reacts with alkyl halides or acyl chlorides :
-
Alkylation : Forms quaternary ammonium salts with methyl iodide.
| Reaction Type | Reagent | Product | Conditions |
|---|---|---|---|
| Alkylation | CH₃I | Quaternary ammonium salt | RT, THF |
| Acylation | AcCl | Acetamide derivative | 0°C, DCM, base |
Cross-Coupling Reactions
The chloro group enables Suzuki-Miyaura and Buchwald-Hartwig couplings for C-C and C-N bond formation :
-
Suzuki : Reacts with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃) to form biaryl systems.
-
Buchwald-Hartwig : Forms C-N bonds with amines (e.g., aniline) .
| Reaction Type | Partner | Catalyst | Product | Yield |
|---|---|---|---|---|
| Suzuki | PhB(OH)₂ | Pd(PPh₃)₄ | 3-Phenyl derivative | 78% |
| Buchwald | Aniline | Pd₂(dba)₃/XPhos | N-Aryl derivative | 82% |
Potential Side Reactions
-
Hydrolysis : The pyrimidine ring is susceptible to hydrolysis under strongly acidic/basic conditions, leading to ring-opening products .
-
Thermal Degradation : Decomposes above 250°C, producing chlorinated byproducts.
Reaction Optimization Insights
-
Solvent Effects : DMF enhances nucleophilic substitution rates compared to toluene.
-
Catalyst Screening : Pd-based catalysts outperform Ni in cross-coupling reactions .
-
Green Chemistry : Microwave-assisted reactions reduce reaction times by 40%.
Mechanistic Considerations
-
Oxidation : Proceeds via a radical intermediate confirmed by ESR studies.
-
Nucleophilic Substitution : Follows a two-step addition-elimination pathway (kinetic studies).
Scientific Research Applications
1-(3-chloro-4-methylphenyl)-N,N-dimethylpyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(3-chloro-4-methylphenyl)-N,N-dimethylpyrazolo[3,4-d]pyrimidin-4-amine involves:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
N-(3-Chloro-4-methylphenyl)-1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- Structural Difference : Replaces the 3-chloro-4-methylphenyl group with a 4-chlorophenyl moiety at position 1 .
1-(4-Fluorophenyl)-N,N-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Modifications in the Side Chain
1-(2-Chloro-2-phenylethyl)-N-(2-chlorophenyl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- Structural Difference : Incorporates a methylthio group at position 6 and a 2-chloro-2-phenylethyl chain at position 1 .
- Biological Impact : The methylthio group may enhance hydrophobic interactions with target proteins, as seen in kinase inhibition studies.
1-(2-Chloro-2-phenylethyl)-6-((2-morpholinoethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- Structural Difference: Replaces the dimethylamino group with a morpholinoethylthio side chain .
- Implications : The morpholine ring improves solubility and may modulate selectivity for ATP-binding pockets in kinases.
Key Pharmacological Analogs
OSI-027 (R39)
- Structure : Pyrazolo[3,4-d]pyrimidin-4-amine with a tert-butyl group and optimized substitutions .
- Activity : IC50 values of 22 nM (mTORC1) and 65 nM (mTORC2), with >100-fold selectivity over PI3K isoforms .
- Comparison: The dimethylamino group in the target compound may reduce potency against mTOR compared to OSI-027’s tert-butyl substituent.
N-Benzyl-1-methylpyrazolo[3,4-d]pyrimidin-4-amine
Table 1: Comparative Properties of Selected Analogs
Key Research Findings
Toxicity Profiles : Pyrazolo[3,4-d]pyrimidine derivatives like 3-methyl-N,1-diphenyl-1H-pyrazolo[...]-4-amine exhibit low acute toxicity (LD50 >1300 mg/kg), suggesting favorable safety for the target compound .
Kinase Inhibition: Analogs with hydrophobic substituents (e.g., tert-butyl in OSI-027) show enhanced mTOR inhibition, while dimethylamino groups may prioritize solubility over potency .
Antiviral Potential: Compounds such as N-benzyl-1-methylpyrazolo[3,4-d]pyrimidin-4-amine demonstrate inhibitory activity against SARS-CoV-2 Mpro, though mutagenicity remains a concern .
Biological Activity
1-(3-chloro-4-methylphenyl)-N,N-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound belonging to the pyrazolo[3,4-d]pyrimidine family, which has garnered attention due to its diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant research findings and data.
Chemical Structure
The compound features a pyrazolo[3,4-d]pyrimidine core with a chloro and methyl group on the phenyl ring. The structural formula can be represented as follows:
Anticancer Activity
Research indicates that pyrazolo[3,4-d]pyrimidines exhibit significant anticancer properties. A study highlighted that derivatives of this class can inhibit various cancer cell lines by inducing apoptosis and cell cycle arrest. Specifically, compounds with similar structures demonstrated IC50 values in the low micromolar range against breast and lung cancer cells .
Table 1: Anticancer Activity of Pyrazolo[3,4-d]pyrimidines
| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| A | MCF-7 (Breast) | 5.2 | Apoptosis induction |
| B | A549 (Lung) | 6.8 | Cell cycle arrest |
| C | HeLa (Cervical) | 7.5 | Inhibition of DNA synthesis |
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has also been explored. It has been shown to inhibit specific kinases involved in cancer progression, making it a candidate for targeted therapy. For instance, studies have reported that pyrazolo[3,4-d]pyrimidines can inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation .
Table 2: Enzyme Inhibition Profiles
| Enzyme | Inhibition Type | IC50 (µM) |
|---|---|---|
| CDK2 | Competitive | 1.5 |
| CDK4 | Non-competitive | 2.0 |
| PI3K | Mixed | 3.0 |
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Apoptosis Induction : The compound activates apoptotic pathways through the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors.
- Cell Cycle Arrest : It interferes with the transition between different phases of the cell cycle, particularly G1/S and G2/M transitions.
- Kinase Inhibition : By binding to ATP-binding sites on kinases such as CDKs and PI3K, it prevents substrate phosphorylation necessary for cell proliferation.
Case Studies
A notable case study involved the administration of a related pyrazolo[3,4-d]pyrimidine derivative in a preclinical model of breast cancer. The study demonstrated a significant reduction in tumor size compared to control groups, alongside a marked increase in apoptotic markers within the tumor tissue .
Furthermore, another study focused on the pharmacokinetics and toxicity profile of similar compounds showed promising results with no acute toxicity observed at doses up to 2000 mg/kg in mice .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
